molecular formula C12H11ClN2O B2442235 2-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide CAS No. 1252542-39-4

2-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide

Cat. No.: B2442235
CAS No.: 1252542-39-4
M. Wt: 234.68
InChI Key: VPOXPXSUEGEJRL-UHFFFAOYSA-N
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Description

2-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide is a chemical compound that has garnered interest due to its potential applications in various fields of research and industry. This compound is characterized by the presence of a chloro group, a cyanomethyl group, and a cyclopropyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide typically involves the cyanoacetylation of amines. This process can be carried out by treating substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, aromatic amines, and nucleophiles. Reaction conditions may vary, but typically involve heating, stirring, and the use of solvents or catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, which can have significant biological and chemical properties .

Mechanism of Action

The mechanism of action of 2-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of carbonic anhydrase IX, which is involved in regulating pH in tumor cells .

Comparison with Similar Compounds

2-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-11-4-2-1-3-10(11)12(16)15(8-7-14)9-5-6-9/h1-4,9H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOXPXSUEGEJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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